molecular formula C30H25N3O3S B443264 2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE

2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B443264
M. Wt: 507.6g/mol
InChI Key: QWPYGXYGFFKDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE is an organic compound with a complex structure that includes a quinoline core, sulfonyl group, and various aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-{(E)-[(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZOYL)HYDRAZONO]METHYL}PHENYL 4-CHLOROBENZOATE
  • 2-METHOXY-4-{(E)-[(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZOYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE

Uniqueness

2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its quinoline core and sulfonyl group provide distinct electronic properties, making it suitable for various scientific and industrial applications.

Properties

Molecular Formula

C30H25N3O3S

Molecular Weight

507.6g/mol

IUPAC Name

2-(2-methylphenyl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C30H25N3O3S/c1-20-11-17-24(18-12-20)37(35,36)33-23-15-13-22(14-16-23)31-30(34)27-19-29(25-8-4-3-7-21(25)2)32-28-10-6-5-9-26(27)28/h3-19,33H,1-2H3,(H,31,34)

InChI Key

QWPYGXYGFFKDOF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5C

Origin of Product

United States

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